2-(8-Bromodibenzo[b,d]thiophen-1-yl)-4,6-diphenyl-1,3,5-triazine
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Overview
Description
2-(8-Bromodibenzo[b,d]thiophen-1-yl)-4,6-diphenyl-1,3,5-triazine is a complex organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a bromodibenzo[b,d]thiophene moiety linked to a diphenyl-1,3,5-triazine core, making it a valuable candidate for research in organic electronics, photonics, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Bromodibenzo[b,d]thiophen-1-yl)-4,6-diphenyl-1,3,5-triazine typically involves multi-step organic reactions. One common method includes the bromination of dibenzo[b,d]thiophene followed by coupling with diphenyl-1,3,5-triazine. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for higher yields and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce large quantities of the compound while maintaining high purity standards.
Chemical Reactions Analysis
Types of Reactions
2-(8-Bromodibenzo[b,d]thiophen-1-yl)-4,6-diphenyl-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may require catalysts such as palladium or copper complexes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-(8-Bromodibenzo[b,d]thiophen-1-yl)-4,6-diphenyl-1,3,5-triazine has several scientific research applications, including:
Organic Electronics: The compound is used in the development of organic semiconductors for devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Photonics: Its unique electronic properties make it suitable for use in photonic devices, including lasers and photodetectors.
Materials Science: The compound is explored for its potential in creating advanced materials with specific electronic and optical properties.
Biological Research: It may be used as a probe or marker in biological studies due to its fluorescent properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent or drug delivery system.
Mechanism of Action
The mechanism of action of 2-(8-Bromodibenzo[b,d]thiophen-1-yl)-4,6-diphenyl-1,3,5-triazine involves its interaction with molecular targets and pathways within a given system. In organic electronics, the compound’s electronic structure allows it to efficiently transport charge carriers, enhancing the performance of devices like OLEDs and OFETs. In biological systems, its fluorescent properties enable it to act as a marker, allowing researchers to track and visualize specific biological processes.
Comparison with Similar Compounds
Similar Compounds
2-Bromodibenzo[b,d]thiophene: This compound shares the bromodibenzo[b,d]thiophene moiety but lacks the diphenyl-1,3,5-triazine core.
Benzo[b]thieno[2,3-d]thiophene Derivatives: These compounds have similar structural features and are used in organic semiconductors.
Uniqueness
2-(8-Bromodibenzo[b,d]thiophen-1-yl)-4,6-diphenyl-1,3,5-triazine stands out due to its combination of the bromodibenzo[b,d]thiophene moiety and the diphenyl-1,3,5-triazine core. This unique structure imparts distinct electronic and optical properties, making it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C27H16BrN3S |
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Molecular Weight |
494.4 g/mol |
IUPAC Name |
2-(8-bromodibenzothiophen-1-yl)-4,6-diphenyl-1,3,5-triazine |
InChI |
InChI=1S/C27H16BrN3S/c28-19-14-15-22-21(16-19)24-20(12-7-13-23(24)32-22)27-30-25(17-8-3-1-4-9-17)29-26(31-27)18-10-5-2-6-11-18/h1-16H |
InChI Key |
PCHKUYAJRWLDOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=C4C(=CC=C3)SC5=C4C=C(C=C5)Br)C6=CC=CC=C6 |
Origin of Product |
United States |
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